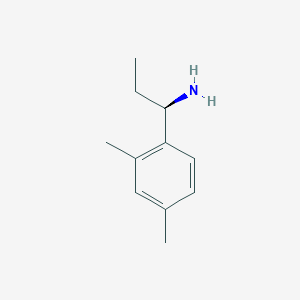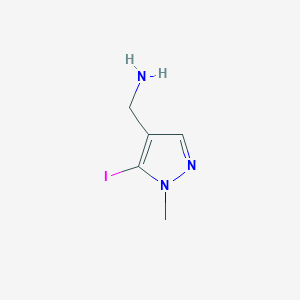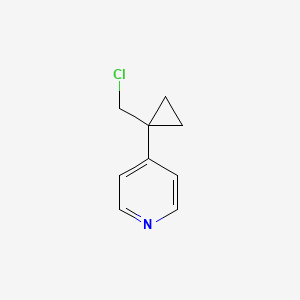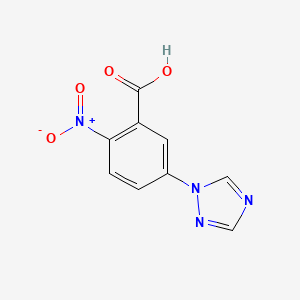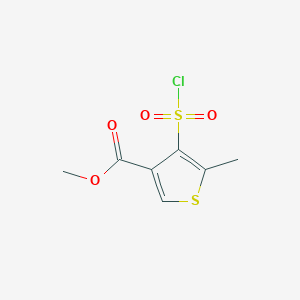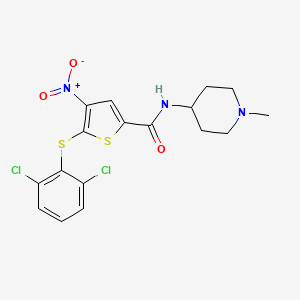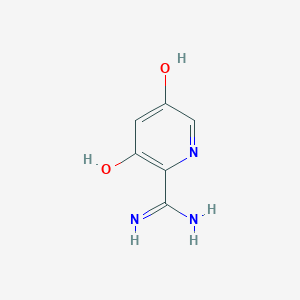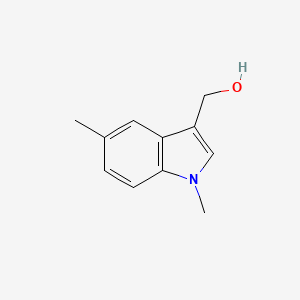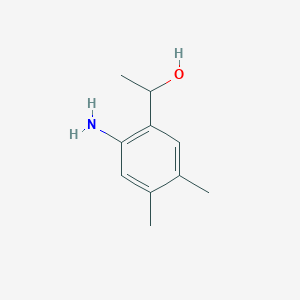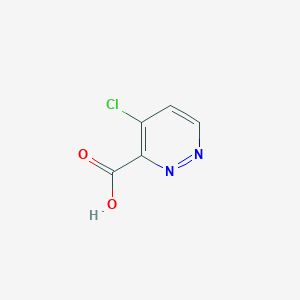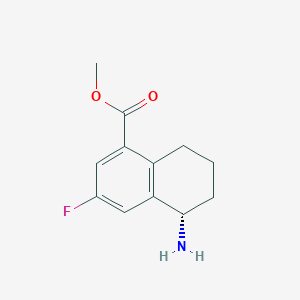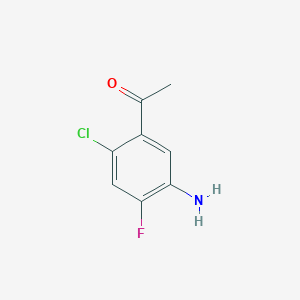
1-(5-Amino-2-chloro-4-fluorophenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Amino-2-chloro-4-fluorophenyl)ethan-1-one is an organic compound with a unique structure that includes an amino group, a chloro group, and a fluoro group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2-chloro-4-fluorophenyl)ethan-1-one typically involves the reaction of 5-amino-2-chloro-4-fluorobenzene with ethanone under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the aromatic ring undergoes acylation in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product .
化学反応の分析
Types of Reactions: 1-(5-Amino-2-chloro-4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
作用機序
The mechanism by which 1-(5-Amino-2-chloro-4-fluorophenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
類似化合物との比較
- 2-chloro-1-(4-chloro-2-fluorophenyl)ethan-1-one
- 1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-2-propen-1-one
- 3-(4-fluorophenyl)-1-(2-thienyl)-2-propen-1-one
Uniqueness: 1-(5-Amino-2-chloro-4-fluorophenyl)ethan-1-one is unique due to the presence of both amino and halogen groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C8H7ClFNO |
|---|---|
分子量 |
187.60 g/mol |
IUPAC名 |
1-(5-amino-2-chloro-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H7ClFNO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-3H,11H2,1H3 |
InChIキー |
OQBUAAUACVTSLG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1Cl)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


